Potassium Trifluoro(2-methoxybenzyl)borate
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Overview
Description
Potassium Trifluoro(2-methoxybenzyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium Trifluoro(2-methoxybenzyl)borate can be synthesized through the reaction of 2-methoxybenzylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Potassium Trifluoro(2-methoxybenzyl)borate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride, depending on the desired transformation.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry: In chemistry, Potassium Trifluoro(2-methoxybenzyl)borate is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it indispensable for constructing biaryl structures, which are common in many natural products and synthetic drugs .
Biology and Medicine: This compound is also explored in medicinal chemistry for the development of new therapeutic agents. Its ability to form stable carbon-carbon bonds under mild conditions is advantageous for synthesizing biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism by which Potassium Trifluoro(2-methoxybenzyl)borate exerts its effects in Suzuki-Miyaura coupling involves the transmetalation of the borate to a palladium catalyst. This step is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets are typically aryl halides, and the pathways involve the formation of palladium complexes that facilitate the coupling reaction .
Comparison with Similar Compounds
Potassium Trifluoroborate: Another widely used reagent in Suzuki-Miyaura coupling, known for its stability and ease of handling.
Potassium Vinyltrifluoroborate: Used as a vinylating agent in coupling reactions, offering versatility in forming carbon-carbon bonds.
Uniqueness: Potassium Trifluoro(2-methoxybenzyl)borate is unique due to its specific functional group (2-methoxybenzyl), which can impart distinct electronic and steric properties to the resulting products. This uniqueness allows for the selective synthesis of complex molecules that might be challenging to achieve with other boron reagents .
Properties
Molecular Formula |
C8H9BF3KO |
---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
potassium;trifluoro-[(2-methoxyphenyl)methyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-8-5-3-2-4-7(8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
InChI Key |
CKSOATXYEPQWKA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC=CC=C1OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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